molecular formula C13H18FN B7866424 N-[(2-fluoro-5-methylphenyl)methyl]cyclopentanamine

N-[(2-fluoro-5-methylphenyl)methyl]cyclopentanamine

Cat. No.: B7866424
M. Wt: 207.29 g/mol
InChI Key: HNLYDKFIKMEYNT-UHFFFAOYSA-N
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Description

N-[(2-fluoro-5-methylphenyl)methyl]cyclopentanamine is an organic compound with the molecular formula C13H18FN It is characterized by the presence of a cyclopentanamine group attached to a benzyl group substituted with a fluorine and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-fluoro-5-methylphenyl)methyl]cyclopentanamine typically involves the reaction of 2-fluoro-5-methylbenzyl chloride with cyclopentylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually performed in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

N-[(2-fluoro-5-methylphenyl)methyl]cyclopentanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups present.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position, using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Sodium hydride, lithium diisopropylamide, and other strong bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may result in fully saturated compounds.

Scientific Research Applications

N-[(2-fluoro-5-methylphenyl)methyl]cyclopentanamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.

    Industry: Used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which N-[(2-fluoro-5-methylphenyl)methyl]cyclopentanamine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and specificity for certain targets, potentially leading to more effective biological activity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-fluoro-4-methylphenyl)methyl]cyclopentanamine
  • N-[(2-chloro-5-methylphenyl)methyl]cyclopentanamine
  • N-[(2-fluoro-5-methylphenyl)methyl]cyclohexanamine

Uniqueness

N-[(2-fluoro-5-methylphenyl)methyl]cyclopentanamine is unique due to the specific positioning of the fluorine and methyl groups on the benzyl ring, which can significantly influence its chemical reactivity and biological activity. The presence of the cyclopentanamine group also imparts distinct steric and electronic properties compared to similar compounds with different substituents or ring structures.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[(2-fluoro-5-methylphenyl)methyl]cyclopentanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FN/c1-10-6-7-13(14)11(8-10)9-15-12-4-2-3-5-12/h6-8,12,15H,2-5,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNLYDKFIKMEYNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)CNC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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